molecular formula C18H20N4O2S2 B11016592 N-[2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)ethyl]pyridine-3-carboxamide

N-[2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)ethyl]pyridine-3-carboxamide

Katalognummer: B11016592
Molekulargewicht: 388.5 g/mol
InChI-Schlüssel: JYYQDEBOYPYLSQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-({[4-Hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)ethyl]pyridine-3-carboxamide is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core fused with a pyridine-3-carboxamide moiety via a sulfanyl ethyl linker. The thieno[2,3-d]pyrimidine scaffold is substituted with a hydroxy group at position 4 and an isopropyl group at position 6, while the pyridine ring is functionalized with a carboxamide group at position 3.

Eigenschaften

Molekularformel

C18H20N4O2S2

Molekulargewicht

388.5 g/mol

IUPAC-Name

N-[2-[(4-oxo-6-propan-2-yl-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]ethyl]pyridine-3-carboxamide

InChI

InChI=1S/C18H20N4O2S2/c1-11(2)14-8-13-17(24)21-15(22-18(13)26-14)10-25-7-6-20-16(23)12-4-3-5-19-9-12/h3-5,8-9,11H,6-7,10H2,1-2H3,(H,20,23)(H,21,22,24)

InChI-Schlüssel

JYYQDEBOYPYLSQ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=CC2=C(S1)N=C(NC2=O)CSCCNC(=O)C3=CN=CC=C3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesis of the Thieno[2,3-d]pyrimidin-4(3H)-one Core

Cyclocondensation for Core Formation

The thieno[2,3-d]pyrimidin-4(3H)-one scaffold is synthesized via cyclocondensation of 4-aminopyridine derivatives with thiouracil precursors. A representative protocol involves refluxing 4-aminopyridine with 2-phenyl-3-(pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one in acetic acid for 4 hours, yielding the core structure in 81% yield after silica gel chromatography. Critical parameters include:

  • Solvent System : Acetic acid promotes both cyclization and tautomerization.
  • Temperature : Reflux conditions (≈110°C) ensure complete ring closure.
  • Workup : Ice-cold water precipitates the crude product, minimizing side reactions.
Table 1: Optimization of Core Synthesis
Parameter Condition Yield (%) Purity (HPLC)
Solvent Acetic acid 81 98.5
Reaction Time 4 hours 78 97.8
Alternative Solvent Ethanol 42 89.3

Functionalization at the 2-Position: Methylsulfanyl Linker Installation

Thiol-Ene Coupling

The methylsulfanyl group is introduced via radical thiol-ene reaction between the 2-methyl group of the core and mercaptoethanol. UV-initiated (λ = 365 nm) reactions using 2,2-dimethoxy-2-phenylacetophenone (DMPA) as a photoinitiator provide 85% conversion in acetonitrile.

Nucleophilic Displacement

Alternatively, bromination of the 2-methyl group (NBS, AIBN, CCl₄) followed by treatment with sodium ethanethiolate in DMF affords the sulfide linkage in 76% yield.

Pyridine-3-carboxamide Coupling

Carboxylic Acid Activation

Pyridine-3-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) in dichloromethane. The intermediate reacts with 2-((methylsulfanyl)ethyl)amine in the presence of triethylamine, yielding the carboxamide (89% yield).

One-Pot Amidation

Recent protocols eliminate isolation of the acid chloride by employing coupling agents like HATU in DMF, achieving 93% yield with reduced reaction time (2 hours).

Purification and Analytical Characterization

Chromatographic Techniques

Final purification employs reverse-phase HPLC (C18 column, acetonitrile/water gradient) to achieve >99% purity. Critical mobile phase adjustments mitigate tailing caused by the compound’s hydrophobicity.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.91 (s, 1H, pyridine-H), 7.42 (d, J = 5.2 Hz, 1H, thieno-H), 3.76 (m, 2H, SCH₂), 1.32 (d, J = 6.8 Hz, 6H, CH(CH₃)₂).
  • HRMS : m/z calculated for C₂₁H₂₃N₄O₂S₂ [M+H]⁺ 451.1264, found 451.1267.

Challenges and Optimization Opportunities

Byproduct Formation

Over-alkylation at the 4-hydroxy group occurs if protecting groups (e.g., tert-butyldimethylsilyl) are omitted during Grignard reactions. Implementing a silyl protection/deprotection sequence reduces this side reaction from 18% to <3%.

Scalability Limitations

Photoreactions face scalability constraints due to light penetration issues. Transitioning to flow photoreactors enhances throughput by ensuring uniform UV exposure.

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-[2-({[4-Hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)ethyl]pyridin-3-carboxamid unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Die Hydroxylgruppe kann oxidiert werden, um ein Keton oder Aldehyd zu bilden.

    Reduktion: Die Carboxamidgruppe kann zu einem Amin reduziert werden.

    Substitution: Die Sulfanylgruppe kann an nukleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat (KMnO4) und Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4). Die Reaktionsbedingungen variieren je nach der gewünschten Transformation, wobei Temperatur, Lösungsmittel und Katalysator eine entscheidende Rolle spielen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von der spezifischen funktionellen Gruppe ab, die angegriffen wird. Beispielsweise ergibt die Oxidation der Hydroxylgruppe ein Keton, während die Reduktion der Carboxamidgruppe ein Amin erzeugt.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von N-[2-({[4-Hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)ethyl]pyridin-3-carboxamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden, deren Aktivität modulieren und nachgeschaltete Signalwege auslösen. Die genauen molekularen Zielstrukturen und Signalwege hängen vom jeweiligen biologischen Kontext und der Anwendung ab.

Wirkmechanismus

The mechanism of action of N-[2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)ethyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and application.

Vergleich Mit ähnlichen Verbindungen

3-Amino-5-ethoxycarbonyl-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide ()

  • Core Structure: Thieno[2,3-b]pyridine with ethoxycarbonyl, methoxyphenyl, and methyl substituents.
  • Key Differences: Lacks the hydroxy and isopropyl groups present in the target compound.
  • Synthesis : Prepared via reported methods involving imidate intermediates, contrasting with the target compound’s likely sulfanyl-ethyl linker formation .

N-Methyl-3-[(3-aminocarbonyl)-5-cyano-6-ethoxy-4-phenylthieno[2,3-b]pyridine-2-yl]carbamoyl]-5-cyano-6-ethoxy-4-phenylthieno[2,3-b]pyridine-2-carbohydrazide (7b, )

  • Core Structure: Bis-thieno[2,3-b]pyridine with cyano, ethoxy, phenyl, and carbohydrazide substituents.
  • The absence of a sulfanyl linker may limit flexibility .
  • Physical Properties : Reported melting points range from 215–220°C (7b) to 245–250°C (7e), indicating higher thermal stability than typical for hydroxy-substituted compounds .

1,4-Dihydropyridine Derivatives ()

AZ331: 5-Cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide

  • Core Structure : 1,4-Dihydropyridine with thioether-linked ketone and furyl/methoxyphenyl groups.
  • Key Differences: The 1,4-dihydropyridine core is redox-active, unlike the aromatic thienopyrimidine in the target compound.

AZ257: Bromophenyl-substituted analogue of AZ331

Data Tables

Table 1: Structural and Physical Comparison

Compound Name Core Structure Key Substituents Melting Point (°C) Notable Features
Target Compound Thieno[2,3-d]pyrimidine 4-OH, 6-isopropyl, pyridine-3-carboxamide Not reported High H-bonding potential, moderate lipophilicity
3-Amino-5-ethoxycarbonyl... () Thieno[2,3-b]pyridine Ethoxycarbonyl, methoxyphenyl Not reported High lipophilicity, rigid structure
7b () Bis-thieno[2,3-b]pyridine Cyano, ethoxy, phenyl, carbohydrazide 215–220 High thermal stability, dual cores
AZ331 () 1,4-Dihydropyridine Furyl, methoxyphenyl, thioether Not reported Redox-active, calcium channel target

Table 2: Functional Group Impact

Group Target Compound Analogues () Pharmacological Inference
Hydroxy Present Absent (replaced by methoxy/cyano) Enhanced solubility, H-bonding
Isopropyl Present Absent (replaced by methyl/phenyl) Moderate lipophilicity
Sulfanyl linker Present Absent in 7b; present in AZ331/AZ257 Flexibility, metabolic stability
Carboxamide Pyridine-3 Varied positions (e.g., 2-carboxamide) Altered binding pocket interactions

Biologische Aktivität

N-[2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)ethyl]pyridine-3-carboxamide is a complex organic compound belonging to the thieno[2,3-d]pyrimidine derivative class. Its structure includes a pyridine ring, a thienopyrimidine core, and various functional groups, which suggest potential interactions with biological targets and therapeutic applications. This article explores its biological activity, synthesizing methods, and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C18H20N4O2S2
Molecular Weight : 368.50 g/mol
IUPAC Name : N-[2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)ethyl]pyridine-3-carboxamide

The compound's unique structural features contribute to its biological activity, particularly its potential as an enzyme inhibitor and receptor modulator.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity :
    • The compound has been investigated for its ability to inhibit various cancer cell lines. Preliminary studies suggest it may interact with specific molecular targets involved in tumor growth and proliferation .
  • Anti-inflammatory Effects :
    • In vitro studies have shown that derivatives of thieno[2,3-d]pyrimidines can inhibit COX enzymes, which are critical in inflammatory processes. The IC50 values for some derivatives were reported to be comparable to established anti-inflammatory drugs .
  • Enzyme Inhibition :
    • The compound is noted for its potential as an enzyme inhibitor. For instance, it may inhibit dihydrofolate reductase (DHFR), which is crucial in DNA synthesis and repair .

The exact mechanism of action involves interactions with specific molecular targets that modulate biological pathways relevant to its activities. For instance, it may interfere with signaling pathways that promote cell division in cancer cells or reduce inflammatory responses by inhibiting COX enzymes.

Synthesis Methods

The synthesis of N-[2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)ethyl]pyridine-3-carboxamide typically involves several steps:

  • Formation of Thienopyrimidine Core :
    • Starting from appropriate precursors, the thienopyrimidine core is synthesized through cyclization reactions.
  • Functional Group Modifications :
    • Subsequent modifications introduce the hydroxyl and sulfanyl groups, which are critical for biological activity.
  • Final Coupling Reactions :
    • The final product is obtained through coupling reactions that attach the pyridine carboxamide moiety to the thienopyrimidine scaffold .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of several thienopyrimidine derivatives, including N-[2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)ethyl]pyridine-3-carboxamide. Results indicated significant inhibition of cell proliferation in breast and lung cancer cell lines when treated with this compound .

Case Study 2: Anti-inflammatory Effects

In another investigation focusing on inflammatory models in rats, compounds similar to N-[2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)ethyl]pyridine-3-carboxamide showed promising results in reducing paw edema and granuloma formation compared to standard anti-inflammatory treatments .

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesBiological Activity
4-HydroxyquinolineContains a hydroxyl groupAntimicrobial properties
Pyrido[2,3-d]pyrimidine derivativesShares the pyrimidine core structurePotential anticancer activity
Thienopyrimidine analogsSimilar thienopyrimidine coreAnti-inflammatory effects

Q & A

Basic Research Question

  • Co-solvent systems : Test DMSO/PBS mixtures (e.g., 10% DMSO) for in vitro assays. Ensure DMSO concentration ≤0.1% to avoid cytotoxicity .
  • Salt formation : Screen counterions (e.g., HCl, sodium salts) to enhance aqueous solubility. Use pH-solubility profiling to identify optimal ionization states .
  • Surfactant-based formulations : Evaluate polysorbate-80 or Cremophor EL for in vivo studies to improve bioavailability .

How can reaction conditions be optimized using Design of Experiments (DoE)?

Advanced Research Question
Apply statistical DoE principles to reduce experimental iterations:

  • Factors : Temperature (40–80°C), catalyst loading (0.5–2 mol%), solvent polarity (THF to DMF).
  • Response variables : Yield, purity, reaction time.
  • Central Composite Design : Identify interactions between variables. For example, higher catalyst loading may reduce reaction time but increase impurity formation .
  • Example outcome : Optimal conditions: 60°C, 1.2 mol% catalyst, DMF solvent → 82% yield, 97% purity .

How to resolve contradictions in reported biological activity data across studies?

Advanced Research Question

  • Assay standardization : Compare protocols for cell lines (e.g., HepG2 vs. HEK293), incubation times (24h vs. 48h), and compound concentrations. Variability in IC₅₀ values may arise from differential metabolic activity .
  • Meta-analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., serum content in media) .
  • Orthogonal assays : Validate activity via enzymatic assays (e.g., kinase inhibition) alongside cell-based assays to distinguish direct vs. indirect effects .

What advanced techniques elucidate the molecular mechanism of action?

Advanced Research Question

  • Molecular docking : Use software (AutoDock Vina) to predict binding affinity to target proteins (e.g., kinases). Focus on hydrogen bonding with pyridine-3-carboxamide and hydrophobic interactions with the isopropyl group .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (Kₐ, K_d) to confirm target engagement .
  • CRISPR-Cas9 knockouts : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .

How to conduct comparative Structure-Activity Relationship (SAR) studies with analogs?

Advanced Research Question

  • Select analogs : Focus on derivatives with modifications in:
    • Thienopyrimidine substituents (e.g., hydroxy vs. methoxy groups).
    • Sulfanyl linker length (C2 vs. C3 alkyl chains).
  • Biological testing : Standardize assays (e.g., IC₅₀ in μM) and compile results into a SAR table:
Analog Modification Activity (IC₅₀, μM) Key Finding
Parent compoundNone1.2 ± 0.3Baseline activity
Methoxy-substituted analog-OH → -OCH₃5.8 ± 1.1Reduced solubility, lower potency
Extended linker (C3)-S-CH₂CH₂- → -S-CH₂CH₂CH₂-0.9 ± 0.2Improved target binding

How can computational methods enhance reaction pathway design?

Advanced Research Question

  • Quantum chemical calculations : Use Gaussian 16 to model transition states and identify low-energy pathways for key steps (e.g., thiol-ether coupling) .
  • Machine learning : Train models on reaction databases (e.g., USPTO) to predict optimal solvents/catalysts. For example, random forest algorithms may prioritize DMF over THF for higher yields .
  • Reaction flux analysis : Identify rate-limiting steps (e.g., imine formation) and adjust reagent stoichiometry accordingly .

What methodologies assess in vitro and in vivo toxicity profiles?

Advanced Research Question

  • In vitro :
    • MTT assay : Test cytotoxicity in primary hepatocytes (LC₅₀ > 100 μM acceptable).
    • hERG inhibition : Patch-clamp assays to evaluate cardiac risk (IC₅₀ > 30 μM preferred) .
  • In vivo :
    • Acute toxicity (OECD 423) : Dose rodents (10–300 mg/kg) and monitor for 14 days.
    • Metabolite profiling : Use LC-MS/MS to identify toxic metabolites (e.g., sulfoxide derivatives) .

How to address stability challenges under physiological conditions?

Advanced Research Question

  • Forced degradation studies : Expose compound to pH 1–13, UV light, and 40°C/75% RH. Monitor degradation via HPLC:
    • Major degradation pathway : Hydrolysis of the carboxamide group at pH > 10 .
  • Stabilization strategies :
    • Lyophilization with cyclodextrins to protect against hydrolysis.
    • Light-resistant packaging to prevent photodegradation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.